2-(4-fluorobenzyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-fluorobenzyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluorobenzyl group and a nitro group attached to the isoindole core
Preparation Methods
The synthesis of 2-(4-fluorobenzyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorobenzylation: The attachment of the 4-fluorobenzyl group to the isoindole core can be carried out using a Friedel-Crafts alkylation reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-fluorobenzyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include amino derivatives, substituted isoindoles, and oxidized isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: The compound is used as a tool in biological studies to understand the mechanisms of action of isoindole derivatives and their interactions with biological targets.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The fluorobenzyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
2-(4-fluorobenzyl)-4-nitro-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives such as:
4-(3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl)-2H-phthalazin-1-one: This compound also contains a fluorobenzyl group and has shown high inhibitory potency against specific enzymes.
1-(4-fluorobenzyl)-1H-indole: This compound is structurally similar but contains an indole core instead of an isoindole core.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H9FN2O4 |
---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9FN2O4/c16-10-6-4-9(5-7-10)8-17-14(19)11-2-1-3-12(18(21)22)13(11)15(17)20/h1-7H,8H2 |
InChI Key |
FMVHPBMVUUACIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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